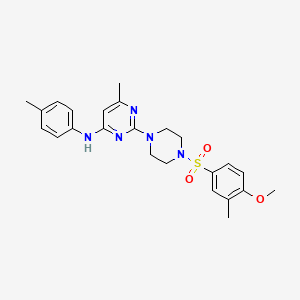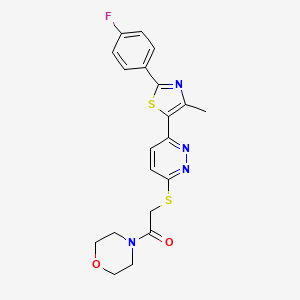
2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituted aromatic groups
Métodos De Preparación
The synthesis of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The preparation methods include:
-
Synthetic Routes
Step 1: Formation of the piperazine derivative by reacting piperazine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.
Step 2: Synthesis of the pyrimidine core by reacting 2-chloro-6-methylpyrimidine with 4-methylphenylamine.
Step 3: Coupling of the piperazine derivative with the pyrimidine core under suitable conditions to form the final compound.
-
Reaction Conditions
- The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts like triethylamine or potassium carbonate are often used to facilitate the reactions.
- The reactions are usually performed at elevated temperatures ranging from 60°C to 120°C.
-
Industrial Production Methods
- Industrial production may involve optimization of the reaction conditions to increase yield and purity.
- Techniques such as continuous flow synthesis and automated synthesis platforms can be employed for large-scale production.
Análisis De Reacciones Químicas
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.
- Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction
- Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
- Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically used.
Aplicaciones Científicas De Investigación
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in assays to understand its interaction with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Studied as a lead compound for drug development.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- It can bind to DNA or RNA, affecting gene expression and cellular functions.
-
Pathways Involved
- The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.
- It can induce apoptosis or inhibit cell proliferation, contributing to its potential anti-cancer effects.
Comparación Con Compuestos Similares
2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
4- (Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methoxy group.
2- { [4- (4-Bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione: Contains a piperazine ring and methoxy group but differs in the core structure.
-
Uniqueness
- The presence of both methoxy and methyl groups on the aromatic rings provides unique electronic and steric properties.
- The combination of a piperazine ring with a pyrimidine core offers distinct pharmacological potential.
This detailed article provides a comprehensive overview of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H29N5O3S |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O3S/c1-17-5-7-20(8-6-17)26-23-16-19(3)25-24(27-23)28-11-13-29(14-12-28)33(30,31)21-9-10-22(32-4)18(2)15-21/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27) |
Clave InChI |
RJXBQJGFZHEGQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11237421.png)

![N-[4-(acetylamino)phenyl]-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11237434.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11237441.png)
![2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11237459.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11237466.png)
![N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237470.png)
![N-benzyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11237475.png)

![2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11237487.png)
![N-(2-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11237490.png)
![N~4~-(4-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237495.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11237504.png)
![2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11237505.png)
